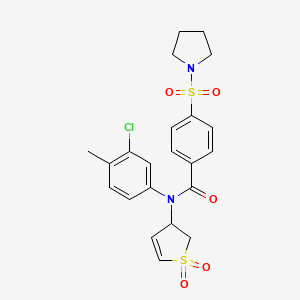

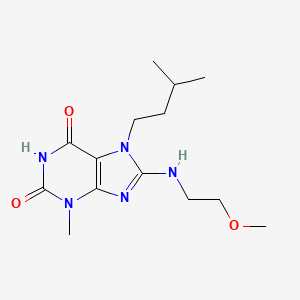

![molecular formula C21H21N3O4S2 B2520539 1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207048-56-3](/img/structure/B2520539.png)

1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules like 1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane may involve multiple steps, including the formation of heterocyclic structures and the introduction of sulfonyl groups. The first paper describes a sequential migration of sulfonyl groups in the synthesis of 1,4-diazepines, which could be relevant to the synthesis of the azepane ring in our target molecule . Although the exact synthesis of the compound is not detailed, the described methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the presence of a 1,2,4-oxadiazole suggests a heterocyclic component that could contribute to the molecule's electronic properties and potential interactions with biological targets. The benzofuran moiety is another heterocyclic component that could affect the molecule's conformation and reactivity .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound . However, the sulfonyl group migration described in the first paper indicates that sulfonyl groups can be dynamic in certain chemical environments, which could be relevant for understanding the reactivity of the sulfonyl group in our target molecule . The second paper discusses a novel synthon that could be used in the synthesis of heterocyclic compounds, which might be applicable to the synthesis of the oxadiazole or benzofuran portions of the molecule .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Ionic Liquid Applications

Research on azepane-based compounds, such as the development of azepanium ionic liquids, demonstrates the potential of utilizing azepane and its derivatives in synthesizing new families of room temperature ionic liquids. These ionic liquids, derived from azepane reactions with various agents, show promising applications due to their wide electrochemical windows and potential as safe alternatives to electrolytes based on volatile organic compounds. This suggests a pathway for the compound to contribute to the development of environmentally friendly materials and processes (Belhocine et al., 2011).

Potential in Fused Heterocyclic Compound Synthesis

Research on the annulation reactions of α-bromo carbonyls with 1-azadienes has led to the efficient construction of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines, highlighting the potential of utilizing similar structures in synthesizing novel heterocyclic compounds. These compounds have significant implications in the development of materials with unique electronic and optical properties, suggesting the versatility of the target compound in facilitating novel synthetic routes (Zeng et al., 2019).

Applications in Corrosion Inhibition

The study on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid demonstrates the compound's potential application in protecting metals from corrosion. This research suggests that similar sulfonyl and oxadiazole moieties in the target compound could offer promising corrosion inhibition effects, beneficial for industrial applications, particularly in enhancing the durability of metal components (Ammal et al., 2018).

Role in Antibacterial and Antifungal Activities

Azoles and their derivatives, known for their broad spectrum of biological activities, including antifungal and antibacterial properties, highlight the potential of the compound for pharmaceutical applications. The presence of oxadiazole and thiophene moieties may contribute to significant biological activities, suggesting its utility in developing new antimicrobial agents (Ghani, 2020).

作用機序

Target of Action

Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities . The downstream effects would depend on the specific targets and their roles in cellular processes.

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound might have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

特性

IUPAC Name |

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c1-14-16-13-15(30(25,26)24-10-4-2-3-5-11-24)8-9-17(16)27-19(14)21-22-20(23-28-21)18-7-6-12-29-18/h6-9,12-13H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWCPVRXAXCQIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-({3-Methyl-2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

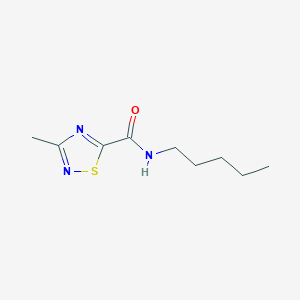

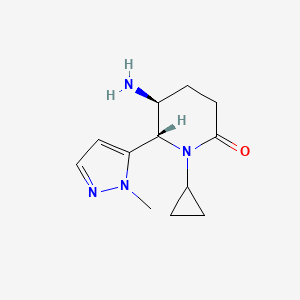

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![6-hydroxy-5-nitro-2-[(E)-2-(2-propoxynaphthalen-1-yl)ethenyl]pyrimidin-4(3H)-one](/img/structure/B2520460.png)

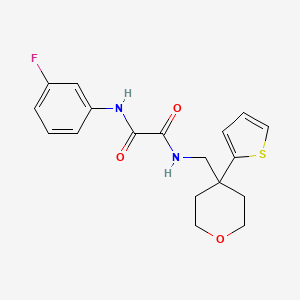

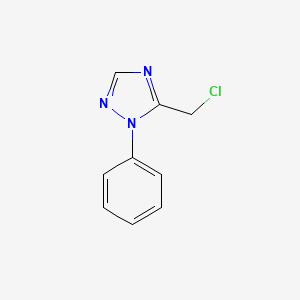

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

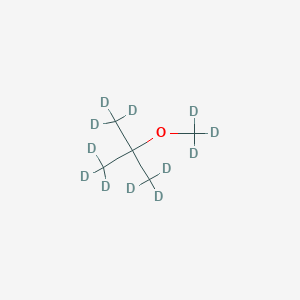

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

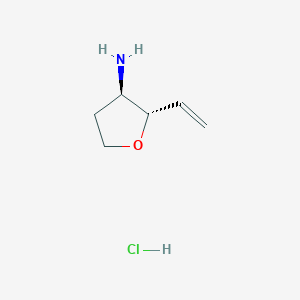

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)